Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the reaction of cis-3-(hydroxymethyl)-4-methyl-pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl cis-3-(hydroxymethyl)-cyclohexylcarbamate
- Tert-butyl cis-3-(hydroxymethyl)-cyclobutylcarbamate
Uniqueness
Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of a pyrrolidine ring and a tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
QNVPXIMDUBAIPY-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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